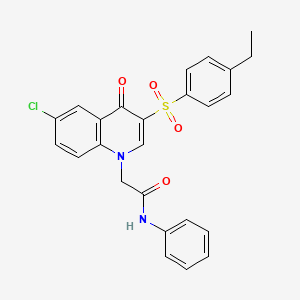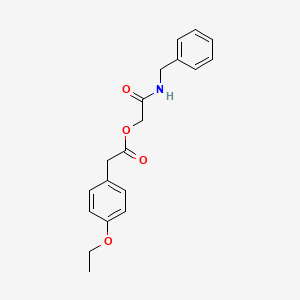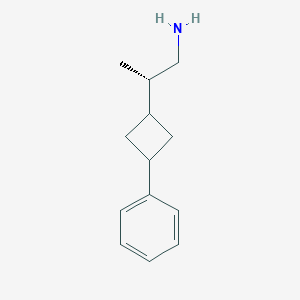
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine is a chemical compound used in scientific research for its potential therapeutic effects. It is also known as PCPr and has a molecular formula of C13H17N.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Phenylcyclobutyl)propan-1-amine is not fully understood. However, it has been suggested that it may act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It may also modulate the activity of the dopamine system.
Biochemical and Physiological Effects:
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain. It has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(3-Phenylcyclobutyl)propan-1-amine in lab experiments is that it has been shown to have anxiolytic and antidepressant-like effects in animal models. This makes it a potentially useful compound for studying anxiety and depression. However, one limitation of using (2S)-2-(3-Phenylcyclobutyl)propan-1-amine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving (2S)-2-(3-Phenylcyclobutyl)propan-1-amine. One direction is to further investigate its mechanism of action. This could involve studying its effects on different neurotransmitter systems and receptors. Another direction is to study its potential therapeutic effects in humans. This could involve conducting clinical trials to test its efficacy and safety in treating anxiety, depression, and drug addiction. Additionally, it could be studied for its potential use in treating other neurological and psychiatric disorders.
Synthesis Methods
The synthesis method of (2S)-2-(3-Phenylcyclobutyl)propan-1-amine involves the reaction of 3-phenylcyclobutanone with L-alanine methyl ester hydrochloride in the presence of sodium hydride. This reaction yields (2S)-2-(3-Phenylcyclobutyl)propan-1-amine as a white solid with a yield of 70-80%.
Scientific Research Applications
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
properties
IUPAC Name |
(2S)-2-(3-phenylcyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-13(8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3/t10-,12?,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHUIOWQXYLBOY-QFWMXSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)

![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)

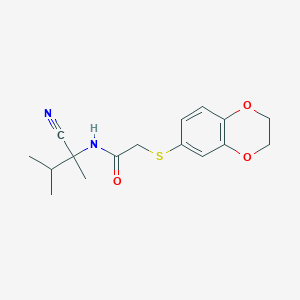
![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
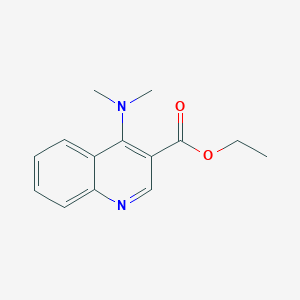
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
![4-Pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2857504.png)
amino}-N-methylacetamide](/img/structure/B2857505.png)
